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Compound of Interest

Compound Name:
3-Chloro-1-benzothiophene-2-

carbaldehyde

Cat. No.: B111835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Chloro-1-benzothiophene-2-carbaldehyde, a molecule of interest in medicinal chemistry and

organic synthesis. Due to the limited availability of published experimental data for this specific

compound, this guide presents a predicted spectroscopic profile based on the analysis of the

parent compound, 1-benzothiophene-2-carbaldehyde, and the known effects of chloro-

substitution on aromatic systems.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 3-Chloro-1-
benzothiophene-2-carbaldehyde from Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) analyses. These predictions are derived from established

principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b111835?utm_src=pdf-interest
https://www.benchchem.com/product/b111835?utm_src=pdf-body
https://www.benchchem.com/product/b111835?utm_src=pdf-body
https://www.benchchem.com/product/b111835?utm_src=pdf-body
https://www.benchchem.com/product/b111835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.1 s 1H
Aldehyde proton (-

CHO)

~7.9-8.1 m 1H Aromatic proton

~7.4-7.6 m 3H Aromatic protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~183 Carbonyl carbon (C=O)

~142 Aromatic quaternary carbon

~140 Aromatic quaternary carbon

~135 Aromatic quaternary carbon

~130 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~124 Aromatic CH

~123 Aromatic quaternary carbon (C-Cl)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2830, ~2730 Weak-Medium C-H stretch of aldehyde

~1680 Strong C=O stretch of aldehyde

~1590 Medium C=C stretch of aromatic ring

~1450 Medium C=C stretch of aromatic ring

~750 Strong
C-H out-of-plane bend of

aromatic ring

~700 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

196/198 High

Molecular ion peak [M]⁺ and

[M+2]⁺ (due to ³⁵Cl and ³⁷Cl

isotopes)

195/197 Medium [M-H]⁺

167/169 Medium [M-CHO]⁺

132 Medium [M-CHO-Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400

MHz or higher. The sample of 3-Chloro-1-benzothiophene-2-carbaldehyde would be

dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0.0 ppm). Data would be acquired at room temperature.
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Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample would be placed on a diamond attenuated total reflectance

(ATR) crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization

(EI) source. The sample would be introduced into the ion source, and the resulting fragments

would be analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthetic organic compound like 3-Chloro-1-benzothiophene-2-carbaldehyde.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde

Purification (e.g., Column Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy Mass Spectrometry

Spectral Data Interpretation

Structure Elucidation & Confirmation
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benzothiophene-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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